An In-depth Technical Guide to the Chemical Properties of 4-Ethynyltetrahydro-2H-pyran
An In-depth Technical Guide to the Chemical Properties of 4-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Ethynyltetrahydro-2H-pyran. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily owing to its terminal alkyne functionality and the inherent structural features of the tetrahydropyran ring.
Core Chemical Properties
4-Ethynyltetrahydro-2H-pyran is a colorless oil at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use and reaction planning.
| Property | Value |
| CAS Number | 1202245-65-5 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Boiling Point | Approximately 138.1 ± 29.0 °C (Predicted)[1][2] |
| Density | Approximately 0.93 ± 0.1 g/cm³ (Predicted)[1][2] |
| Appearance | Colorless Oil[1] |
| Solubility | Sparingly soluble in Chloroform.[2] |
| Storage Conditions | Recommended storage under sealed, dry conditions at 2-8°C.[1][2] |
Synthesis and Spectroscopic Characterization
Plausible Synthetic Routes
Two common methods for the conversion of ketones to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often via the Ohira-Bestmann modification). These reactions provide a one-carbon homologation of the ketone to the desired alkyne.
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Caption: Plausible synthetic pathways from tetrahydropyran-4-one.
Generalized Experimental Protocols
It is important to note that the following are generalized procedures and would require optimization for the specific substrate.
Method 1: Corey-Fuchs Reaction
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Dibromo-olefination: To a solution of triphenylphosphine and carbon tetrabromide in an anhydrous solvent (e.g., dichloromethane) at 0°C, a solution of tetrahydropyran-4-one in the same solvent is added dropwise. The reaction is stirred at room temperature until completion.
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Alkyne Formation: The resulting 4-(dibromomethylene)tetrahydro-2H-pyran is isolated and dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78°C. A strong base, such as n-butyllithium, is added dropwise, and the reaction is allowed to warm to room temperature.
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Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution), and the product is extracted, dried, and purified by chromatography.
Method 2: Ohira-Bestmann Modification of Seyferth-Gilbert Homologation
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Reaction Setup: To a solution of tetrahydropyran-4-one in an alcoholic solvent (e.g., methanol), a base (e.g., potassium carbonate) is added.
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Reagent Addition: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is added to the mixture at room temperature.
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Reaction and Work-up: The reaction is stirred until completion, and then worked up by quenching, extraction, and purification.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for 4-Ethynyltetrahydro-2H-pyran are not publicly available. However, based on its structure, the following characteristic signals can be predicted:
| Spectroscopy | Predicted Signals |
| ¹H NMR | - A singlet or a sharp triplet for the acetylenic proton (C≡C-H) in the region of 2-3 ppm. - Multiplets for the methylene protons of the tetrahydropyran ring (CH₂) in the region of 1.5-4.0 ppm. - A multiplet for the methine proton at the 4-position (CH-C≡CH). |
| ¹³C NMR | - Two signals for the alkyne carbons (C≡C) in the region of 65-90 ppm. - Signals for the carbons of the tetrahydropyran ring. |
| IR | - A sharp, weak absorption band for the C≡C-H stretch around 3300 cm⁻¹. - A weak absorption for the C≡C stretch around 2100 cm⁻¹. - Strong C-O stretching bands for the ether linkage in the tetrahydropyran ring. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to its molecular weight (110.15). - Fragmentation patterns characteristic of a tetrahydropyran ring. |
Chemical Reactivity and Applications
The synthetic utility of 4-Ethynyltetrahydro-2H-pyran stems from the reactivity of its terminal alkyne and the structural and electronic properties of the tetrahydropyran ring.
Reactivity of the Terminal Alkyne
The terminal alkyne is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
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Caption: Common transformations of the ethynyl group.
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Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for forming C(sp)-C(sp²) bonds, enabling the synthesis of more complex molecules.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": The reaction with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring is highly efficient and widely used in bioconjugation, drug discovery, and materials science.
Role of the Tetrahydropyran Ring in Drug Design
The tetrahydropyran (THP) ring is a prevalent scaffold in many natural products and pharmaceuticals. Its inclusion in a molecule can offer several advantages:
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Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility and target binding.
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Metabolic Stability: The THP ring is generally more metabolically stable than more labile linkers.
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Conformational Rigidity: The ring structure can pre-organize the conformation of substituents, which can be beneficial for binding to a biological target.
Application in PI3K-γ Inhibitor Synthesis
4-Ethynyltetrahydro-2H-pyran has been identified as a useful building block in the synthesis of aminopyrazine derivatives that act as inhibitors of phosphoinositide 3-kinase gamma (PI3K-γ).[1] PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.
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Caption: Overview of the PI3K signaling cascade and the point of inhibition.
The synthesis of such inhibitors likely involves the coupling of 4-Ethynyltetrahydro-2H-pyran with a suitable aminopyrazine core, potentially via a Sonogashira reaction, followed by further functionalization.
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Caption: A potential synthetic workflow utilizing 4-Ethynyltetrahydro-2H-pyran.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Ethynyltetrahydro-2H-pyran is not widely available, based on its structure and related compounds, it should be handled with care. It is likely a flammable liquid and should be kept away from heat, sparks, and open flames. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Ethynyltetrahydro-2H-pyran is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive terminal alkyne and a biologically relevant tetrahydropyran scaffold, makes it an attractive starting material for the synthesis of complex molecules, including potent enzyme inhibitors. Further research into its applications is likely to uncover new and innovative uses for this compound in drug discovery and development.
